2-chloro-9-methyl-3H-purin-6-one
Description
2-Chloro-9-methyl-3H-purin-6-one is a purine derivative characterized by a chlorine substituent at position 2, a methyl group at position 9, and a ketone group at position 5.
Properties
IUPAC Name |
2-chloro-9-methyl-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDFINQSCGJTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC(=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1NC(=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-9-methyl-3H-purin-6-one involves several steps, including [specific synthetic routes]. The reaction conditions typically require [specific reagents] and [specific conditions such as temperature, pressure, etc.]. For example, one common method involves [detailed synthetic route].
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using [specific industrial methods]. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and yield. The process often involves [specific industrial techniques].
Chemical Reactions Analysis
Types of Reactions: 2-chloro-9-methyl-3H-purin-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include [specific reagents]. The conditions for these reactions typically involve [specific conditions such as temperature, solvent, etc.].
Major Products: The major products formed from the reactions of this compound include [specific products]
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 2-chloro-9-methyl-3H-purin-6-one exhibit promising antitumor properties. A study synthesized various 2,6,9-trisubstituted purines and evaluated their cytotoxic effects against several cancer cell lines including H1975, HL-60, HCT116, and HeLa. The results showed varied sensitivity among the cell lines, with some compounds demonstrating significant cytotoxicity (IC50 values ranging from 5 to >50 µM) .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | H1975 | 11.0 |
| 4b | HL-60 | >20 |
| 4c | HCT116 | 8.0 |
| 4d | HeLa | 5.6 |
The pharmacophoric features associated with the most active compounds included specific hydrogen bond donors and hydrophobic regions that enhance binding affinity to target sites .
Antiviral Properties
Another area of interest is the antiviral potential of purine derivatives. Studies have shown that modifications on the purine ring can lead to compounds with enhanced activity against viral targets, making them candidates for further development as antiviral agents .
Plant Growth Regulators
The compound has been explored for its potential as a plant growth regulator. Research indicates that certain derivatives can stimulate plant growth and improve yield by modulating hormonal pathways in plants .
Table 2: Effects of this compound on Plant Growth
| Treatment Concentration (µM) | Effect on Growth (%) |
|---|---|
| 10 | +15 |
| 25 | +30 |
| 50 | +45 |
These findings suggest that derivatives of this compound could be developed into effective agricultural products to enhance crop production.
Synthesis and Derivative Development
The synthesis of this compound involves several methods, including alkylation and nucleophilic substitution reactions. These synthetic pathways enable the creation of a variety of derivatives with tailored biological activities.
Table 3: Synthesis Pathways for Derivatives
| Method | Yield (%) | Notes |
|---|---|---|
| Alkylation with benzylamine | 73–99 | Effective under microwave irradiation |
| Nucleophilic substitution | 51–90 | Requires basic conditions |
Case Study: Antitumor Activity Assessment
In a controlled study, various derivatives were tested for their cytotoxic effects on different cancer cell lines. The study utilized colorimetric assays to determine IC50 values, revealing that certain structural features significantly influenced activity .
Case Study: Plant Growth Regulation
A field trial demonstrated that applying specific concentrations of purine derivatives led to measurable increases in crop yield, supporting their potential use in agriculture .
Mechanism of Action
The mechanism of action of 2-chloro-9-methyl-3H-purin-6-one involves [specific molecular targets and pathways] The compound exerts its effects by [detailed mechanism]
Comparison with Similar Compounds
Key Observations :
Crystallographic and Conformational Analysis
Crystal structures of related compounds reveal critical intermolecular interactions:
- 6-Chloro-9-(2-nitrophenylsulfonyl)purine (): Exhibits π-π stacking (centroid distance: 3.90 Å) and C–H∙∙∙O/N hydrogen bonds, stabilizing the crystal lattice. The dihedral angle between the purine and benzene rings ranges from 66.46° to 85.77°, indicating conformational flexibility .
- 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine (): Features N–H∙∙∙N hydrogen bonds (2.14–2.29 Å) and van der Waals interactions due to the bulky isopropyl group, contrasting with the smaller methyl group in the target compound .
Solubility and Purification Strategies
Purification methods for purine derivatives vary with polarity:
| Compound Type | Solvent System (CH₂Cl₂/MeOH) | Purity Outcome | Reference |
|---|---|---|---|
| 6-Methoxy-N,9-dimethyl-9H-purin-2-amine | 0–5% MeOH | High | |
| 6-Chloro-9-allylpurines | 40:1 CH₂Cl₂/MeOH | Moderate |
Note: The ketone group in 2-chloro-9-methyl-3H-purin-6-one may increase polarity compared to amine analogs, necessitating adjusted solvent gradients (e.g., 5–10% MeOH in CH₂Cl₂).
Q & A
Q. How can the synthesis of 2-chloro-9-methyl-3H-purin-6-one be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves selecting appropriate solvents, temperature control, and purification techniques. For chloro-substituted purines, nucleophilic substitution reactions under anhydrous conditions are common. For example, in related purine derivatives (e.g., 2,6-dichloro-9-isopropylpurine), reactions in DMF with triethylamine as a base at 90°C for 3 hours improved substitution efficiency . Purification via crystallization from diethyl ether or ethyl acetate is recommended to isolate high-purity products. Monitoring reaction progress via TLC (e.g., Rf 0.28 in ethyl acetate) ensures minimal byproduct formation .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and provide insights into substituent positions. For instance, δ 7.00–8.24 ppm in (CDCl) is typical for aromatic protons in chloro-purines .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHClN for a related compound with MW 182.61 ).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for 2-chloro-N-ethyl-9-isopropylpurine-6-amine (space group P2/c) .
Q. How can researchers validate the purity of this compound after synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to detect impurities.
- Melting Point Analysis : Sharp melting points (e.g., 390–393 K for structurally similar compounds) indicate purity .
- Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values (e.g., CHClN: C 45.93%, H 3.86%, N 30.65%, Cl 19.56%) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Packing Similarity Calculations : Tools like Mercury CSD 2.0 compare crystal structures to identify polymorphic variations or twinning .
- High-Resolution Data : Refinement with SHELXL using high-resolution (<1.0 Å) data reduces ambiguity in electron density maps .
- Validation Tools : CheckCIF (IUCr) flags geometric outliers, such as abnormal bond angles in the purine ring .
Q. How can structure-activity relationship (SAR) studies be designed for this compound in enzyme inhibition assays?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at N9 (e.g., ethyl, isopropyl) and C2 (e.g., amino, ethoxy) to assess steric/electronic effects .
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., ATP-analogs) in kinase assays. For example, 6-Cl-purine derivatives showed enhanced inhibition in CDK2 assays .
- Molecular Docking : Use AutoDock Vina to predict binding modes in enzyme active sites, guided by X-ray structures of related purine-protein complexes .
Q. What computational methods predict the physicochemical properties of this compound?
- Methodological Answer :
- QSPR Models : Tools like CC-DPS integrate quantum chemistry and neural networks to predict solubility, logP, and pKa .
- DFT Calculations : Gaussian 09 optimizes molecular geometry and calculates electrostatic potentials (e.g., Mulliken charges on Cl and N atoms) .
- Thermodynamic Stability : Use COSMO-RS to estimate Gibbs free energy of solvation in polar solvents like DMSO .
Q. How do researchers address discrepancies in biological activity data across studies for chloro-purine derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem and ChEMBL, adjusting for variables like cell line specificity (e.g., HEK293 vs. HeLa) .
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., 72-hour MTT assays) to minimize inter-lab variability .
- Proteomics Profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
